5-Phenylpyridin-3-carbonitril

Übersicht

Beschreibung

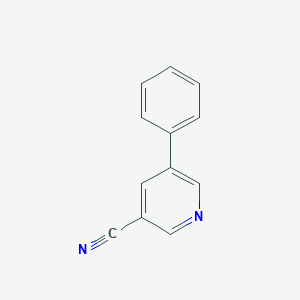

5-Phenylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C12H8N2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Phenylpyridine-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Phenylpyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenylpyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Aktivität

Derivate von 5-Phenylpyridin-3-carbonitril wurden synthetisiert und auf ihre Antitumoraktivität gegen die Leberkarzinomzelllinie (HEPG2) untersucht. Die Ergebnisse zeigten, dass die Pyridinderivate eine vielversprechende Antitumoraktivität aufweisen .

Synthese von 2-Oxo-1,2-dihydropyridin-3-carbonitril-Derivaten

This compound wird bei der Synthese von 2-Oxo-1,2-dihydropyridin-3-carbonitril-Derivaten verwendet. Diese Derivate werden in guten Ausbeuten durch Reaktion mit Natrium-3-oxo-3- (2-oxo-2 H -chromen-3-yl)prop-1-en-1-olat und Natrium-3-oxo-3- (3-oxo-3 H -benzo [f]chromen-2-yl)prop-1-en-1-olat hergestellt .

Synthese von 2-Oxo-tetrahydro-1 H -cyclopenta [b]pyridin-3-carbonitrilen

This compound wird auch bei der Synthese von 2-Oxo-tetrahydro-1 H -cyclopenta [b]pyridin-3-carbonitrilen verwendet. Diese Verbindungen werden durch Reaktion mit Natrium-(2-oxocyclopentyliden)methanolat hergestellt .

Synthese von 2-Oxo-hexahydrochinolin-3-carbonitrilen

This compound kann zur Synthese von 2-Oxo-hexahydrochinolin-3-carbonitrilen verwendet werden. Diese Verbindungen werden durch Reaktion mit Natrium-(2-oxocyclohexyliden)methanolat hergestellt .

Bewertung der zytotoxischen Aktivität

Derivate von this compound wurden synthetisiert und auf ihre in-vitro-Zytotoxizität gegen drei Krebszelllinien bewertet, nämlich die der Leber (Linie HepG2), der Prostata (Linie DU145) und der Brust (Linie MBA-MB-231). Einige Verbindungen zeigen vielversprechende antiproliferative Wirkungen .

Synthese von 4-Aryl-6- (2,5-dichlorthiophen-3-yl)-2-methoxypyridin-3-carbonitrilen

This compound wird bei der Synthese von 4-Aryl-6- (2,5-dichlorthiophen-3-yl)-2-methoxypyridin-3-carbonitrilen verwendet. Diese Verbindungen werden durch Kondensation von Chalkonen mit Malonitril in basischem Medium synthetisiert .

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as pyridine derivatives, have been found to interact with various biological targets, including dna bases like adenine and guanine .

Mode of Action

The mode of action of 5-Phenylpyridine-3-carbonitrile involves a change in the transition dipole moment through proton transfer . This change is brought about by the compound’s interaction with its targets, leading to alterations in the orientation of the transition dipole moments of neighboring chromophores .

Biochemical Pathways

It’s known that the compound’s proton transfer process can influence the energy transfer along molecular wires . This process is energetically more favorable in the excited state than the ground state for all studied compounds .

Result of Action

Similar compounds have been found to exhibit various biological activities, such as anti-inflammatory, anti-tumor, anti-mycobacterial, antifungal, and antiviral activities .

Biochemische Analyse

Biochemical Properties

Pyridine derivatives, which include 5-Phenylpyridine-3-carbonitrile, are known to be of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Cellular Effects

Related pyrimidinone-5-carbonitriles have shown potent cytotoxic activity against different cancer cells

Molecular Mechanism

A study on a similar compound, 2-mercapto-6-phenylpyridine-3-carbonitrile, suggests that changes in the transition dipole moment through proton transfer could play a role in its biochemical activity .

Metabolic Pathways

Pyridine derivatives are known to be involved in various biochemical reactions

Biologische Aktivität

5-Phenylpyridine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Overview of 5-Phenylpyridine-3-carbonitrile

5-Phenylpyridine-3-carbonitrile belongs to a class of heterocyclic compounds known for their diverse biological activities. The presence of the carbonitrile group and the phenyl substitution on the pyridine ring enhances its reactivity and potential interactions with biological targets.

The biological activity of 5-Phenylpyridine-3-carbonitrile is primarily attributed to its ability to interact with various molecular targets:

- Proton Transfer Mechanism : The compound undergoes proton transfer, which alters its transition dipole moment, influencing energy transfer along molecular pathways. This mechanism has been observed in related pyridine derivatives, suggesting a similar behavior in 5-Phenylpyridine-3-carbonitrile .

- Target Interaction : Similar compounds have been shown to interact with DNA bases such as adenine and guanine, potentially leading to anti-cancer effects through DNA damage or inhibition of replication .

Biological Activities

Research indicates that 5-Phenylpyridine-3-carbonitrile exhibits several notable biological activities:

Cytotoxicity Assessment

A study evaluating various pyridine derivatives, including those similar to 5-Phenylpyridine-3-carbonitrile, assessed their cytotoxicity against three human cancer cell lines (HepG2, DU145, MBA-MB-231). The results indicated that several compounds exhibited IC50 values below 10 µM, highlighting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 5.0 |

| Compound B | DU145 | 7.2 |

| Compound C | MBA-MB-231 | 6.8 |

Mechanistic Studies

Research on similar compounds has revealed insights into their mechanisms of action. For example, the interaction between these compounds and cellular receptors or enzymes can lead to downstream signaling modifications that affect cellular proliferation and survival .

Eigenschaften

IUPAC Name |

5-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVJVGOUKSPYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304859 | |

| Record name | 5-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-11-4 | |

| Record name | 5-Phenyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10177-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 167779 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010177114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10177-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.